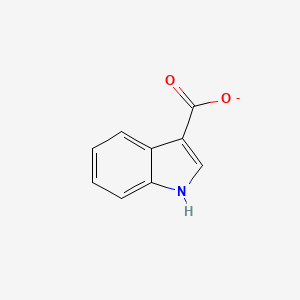
Indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole-3-carboxylate is a monocarboxylic acid anion resulting from the deprotonation of the carboxyl group of indole-3-carboxylic acid. It is a conjugate base of an indole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Synthesis Methods
- Tandem Cyclization and CO2 Fixation: Indole-3-carboxylates can be synthesized through a tandem process involving cyclization of 2-ethynylanilines and subsequent CO2 fixation. This method provides a novel strategy for CO2 fixation in heterocyclic chemistry (Inamoto et al., 2012).
- Base-Mediated Carboxylation: A straightforward method for preparing indole-3-carboxylic acids involves the direct carboxylation of indoles with atmospheric pressure of CO2 under basic conditions (Yoo et al., 2012).
- Palladium-Catalyzed Carbonylation: The palladium-catalyzed oxidative carbonylation of indoles can yield indole-3-carboxylates, applicable in synthesizing biologically active compounds like tropisetron (Lang et al., 2012).
Chemical and Physical Properties
- Rh-Catalyzed Carbonylation: Rhodium-catalyzed C-H carbonylation of indoles under 1 atm of CO allows for the synthesis of indole-3-carboxylates, showing high yields and broad substrate scope (Lang et al., 2011).
- Fischer Indole Synthesis: Indole 2-carboxylates are synthesized via Fischer indole synthesis, starting from β-nitroacrylates, offering a sustainable method for producing biologically active molecules (Gabrielli et al., 2019).
Biological Applications
- Protein Binding Probes: Biotinylated indoles, including indole-3-carboxylates, are used as probes for indole-binding proteins, which play significant roles in various life processes (Dolušić et al., 2001).
- Anti-Cancer Activity: Methyl indole-3-carboxylate derivatives have been synthesized and tested for anti-cancer properties, showing promising results in inhibiting the growth of various cancer cell lines (Niemyjska et al., 2012).
Environmental and Industrial Applications
- Visible-Light-Induced Carbonylation: A visible-light-induced carbonylation of indoles with phenols for synthesizing indole-3-carboxylates, avoids the use of transition metal catalysts, highlighting the method's eco-friendliness and wide applicability (Qi et al., 2021).
Propiedades
Fórmula molecular |
C9H6NO2- |
|---|---|
Peso molecular |
160.15 g/mol |
Nombre IUPAC |
1H-indole-3-carboxylate |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12)/p-1 |
Clave InChI |
KMAKOBLIOCQGJP-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z,16Z)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1236535.png)
![(4Z)-2-[(E)-2-phenylethenyl]-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1236536.png)
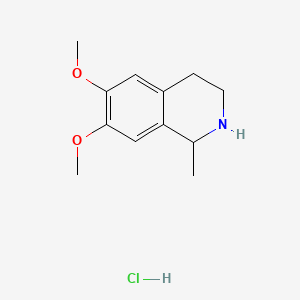
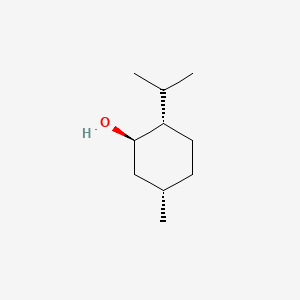
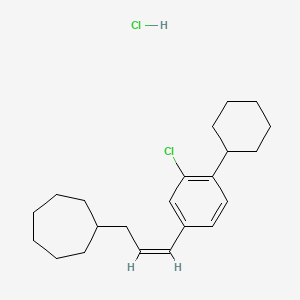
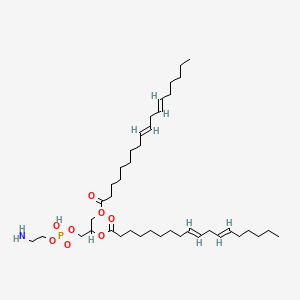
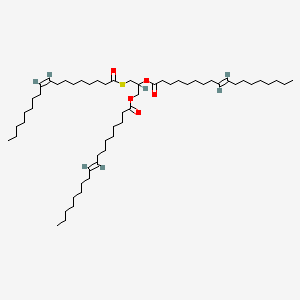
![2-[5-[(4E,20E)-35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B1236549.png)
![(5Z,7E)-3-chloro-9-ethyl-2-[(E)-pent-2-en-4-ynyl]-2,3,4,9-tetrahydrooxonine](/img/structure/B1236550.png)
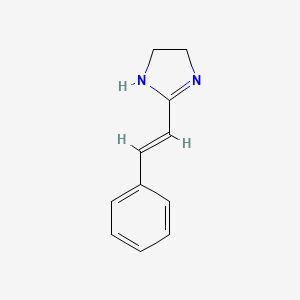
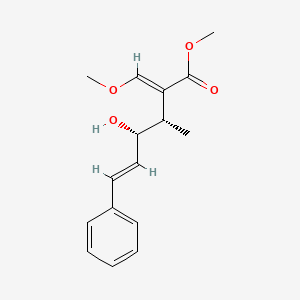
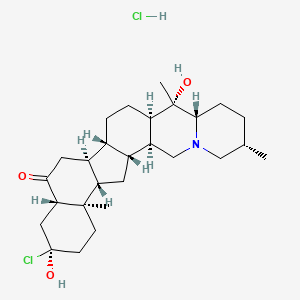
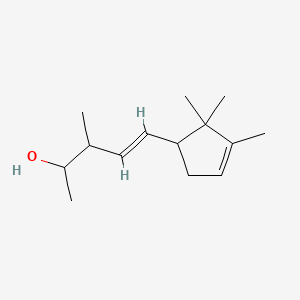
![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1236557.png)
